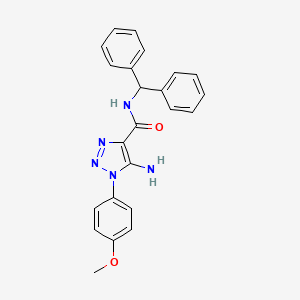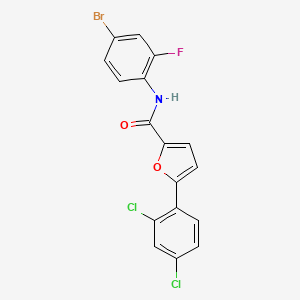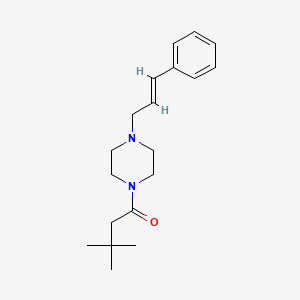![molecular formula C18H28N2O6 B5036373 1-Methyl-4-[2-[2-(4-methylphenoxy)ethoxy]ethyl]piperazine;oxalic acid](/img/structure/B5036373.png)
1-Methyl-4-[2-[2-(4-methylphenoxy)ethoxy]ethyl]piperazine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-[2-[2-(4-methylphenoxy)ethoxy]ethyl]piperazine;oxalic acid is a complex organic compound that combines a piperazine ring with a phenoxyethyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[2-[2-(4-methylphenoxy)ethoxy]ethyl]piperazine typically involves the reaction of 1-methylpiperazine with 2-(4-methylphenoxy)ethanol under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in an organic solvent like dimethylformamide. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions such as temperature, pressure, and pH is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-[2-[2-(4-methylphenoxy)ethoxy]ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-Methyl-4-[2-[2-(4-methylphenoxy)ethoxy]ethyl]piperazine is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[2-[2-(4-methylphenoxy)ethoxy]ethyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include signal transduction mechanisms that regulate cellular functions.
Comparison with Similar Compounds
- 1-Methyl-4-[2-[2-(2-methylphenoxy)ethoxy]ethyl]piperazine
- 1-Methyl-4-[2-[2-(3-methylphenoxy)ethoxy]ethyl]piperazine
Comparison: Compared to its similar compounds, 1-Methyl-4-[2-[2-(4-methylphenoxy)ethoxy]ethyl]piperazine is unique due to the position of the methyl group on the phenoxy ring. This structural difference can influence its reactivity and interaction with other molecules, making it suitable for specific applications where its analogs may not be as effective.
Properties
IUPAC Name |
1-methyl-4-[2-[2-(4-methylphenoxy)ethoxy]ethyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2.C2H2O4/c1-15-3-5-16(6-4-15)20-14-13-19-12-11-18-9-7-17(2)8-10-18;3-1(4)2(5)6/h3-6H,7-14H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVQZLSOQRZYFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOCCN2CCN(CC2)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5036294.png)
![3-[[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide](/img/structure/B5036303.png)

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B5036312.png)

![3-{5-[3-(acetylamino)phenoxy]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B5036315.png)
![3-nitro-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5036331.png)
![N-[(3,5-dimethoxyphenyl)methyl]-2,5-dimethylaniline](/img/structure/B5036337.png)
![1-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-methoxyphenyl)urea](/img/structure/B5036345.png)

![2-[1-methyl-2-oxo-2-(2,2,4,6-tetramethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5036361.png)

![5-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)amino]-1H-pyrimidine-2,4-dione](/img/structure/B5036395.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B5036396.png)
